molecular formula C3H2K2O4 B080837 Potassium malonate CAS No. 13095-67-5

Potassium malonate

Cat. No.: B080837
CAS No.: 13095-67-5
M. Wt: 180.24 g/mol
InChI Key: HCDITHVDEPPNIL-UHFFFAOYSA-L
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Description

Potassium malonate is the potassium salt of malonic acid, a dicarboxylic acid with the chemical formula ( \text{C}_3\text{H}_2(\text{COOH})_2 ). It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility. The compound is known for its role in the malonic ester synthesis, which is a key reaction in the formation of substituted acetic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium malonate can be synthesized through the neutralization of malonic acid with potassium hydroxide. The reaction is straightforward and involves the following steps:

  • Dissolve malonic acid in water.
  • Slowly add an equimolar amount of potassium hydroxide to the solution while stirring.
  • The reaction mixture is then heated to ensure complete dissolution and reaction.
  • The resulting solution is evaporated to obtain this compound as a solid.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of diethyl malonate or dimethyl malonate followed by neutralization with potassium hydroxide. This method is preferred due to the availability and cost-effectiveness of the starting materials.

Chemical Reactions Analysis

Types of Reactions: Potassium malonate undergoes various chemical reactions, including:

    Decarboxylation: Heating this compound leads to the loss of carbon dioxide, forming acetic acid.

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

    Condensation Reactions: Can condense with urea to form barbituric acid.

Common Reagents and Conditions:

    Decarboxylation: Requires heating, often in the presence of a catalyst.

    Esterification: Uses alcohols and acid catalysts such as sulfuric acid.

    Condensation: Involves urea and may require a solvent like ethanol.

Major Products:

    Decarboxylation: Acetic acid.

    Esterification: Various esters depending on the alcohol used.

    Condensation: Barbituric acid.

Scientific Research Applications

Potassium malonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the malonic ester synthesis to form substituted acetic acids.

    Biology: Acts as a competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.

    Medicine: Utilized in the synthesis of pharmaceuticals, including barbiturates and other sedatives.

    Industry: Employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which potassium malonate exerts its effects involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the citric acid cycle, affecting cellular respiration and energy production.

Comparison with Similar Compounds

    Malonic Acid: The parent compound of potassium malonate, used in similar reactions but less stable.

    Diethyl Malonate: An ester of malonic acid, commonly used in organic synthesis.

    Dimethyl Malonate: Another ester of malonic acid, used similarly to diethyl malonate.

Uniqueness: this compound is unique due to its solubility in water and its ability to act as a competitive inhibitor of succinate dehydrogenase. This property makes it particularly useful in biological studies and pharmaceutical applications.

By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in various fields of science and industry.

Properties

IUPAC Name

dipotassium;propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDITHVDEPPNIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335550
Record name Dipotassium malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13095-67-5
Record name Dipotassium malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium propanedioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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